1-Bromo-2-ethoxycyclooctane
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Overview
Description
1-Bromo-2-ethoxycyclooctane is an organic compound belonging to the class of cycloalkanes It features a bromine atom and an ethoxy group attached to a cyclooctane ring
Preparation Methods
The synthesis of 1-Bromo-2-ethoxycyclooctane typically involves the bromination of 2-ethoxycyclooctane. This can be achieved through the following steps:
Bromination Reaction: The starting material, 2-ethoxycyclooctane, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to introduce the bromine atom at the desired position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-2-ethoxycyclooctane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-) ions, leading to the formation of different substituted cyclooctane derivatives.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (t-BuOK) can result in the formation of 2-ethoxycyclooctene.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxycyclooctane.
Scientific Research Applications
1-Bromo-2-ethoxycyclooctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in studies involving the modification of biological molecules, such as the synthesis of bioactive compounds.
Medicine: Research into potential therapeutic applications, including the development of new drugs and drug delivery systems, often involves derivatives of this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxycyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
Comparison with Similar Compounds
1-Bromo-2-ethoxycyclooctane can be compared to other similar compounds, such as:
1-Bromo-2-methylcyclooctane: Similar in structure but with a methyl group instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-2-ethoxycyclohexane: A smaller ring size compared to cyclooctane, resulting in different chemical properties and stability.
1-Bromo-2-ethoxycyclopentane:
The uniqueness of this compound lies in its specific ring size and the presence of both a bromine atom and an ethoxy group, which confer distinct reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C10H19BrO |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-bromo-2-ethoxycyclooctane |
InChI |
InChI=1S/C10H19BrO/c1-2-12-10-8-6-4-3-5-7-9(10)11/h9-10H,2-8H2,1H3 |
InChI Key |
ZLDKLTPOZYZQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCCCC1Br |
Origin of Product |
United States |
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